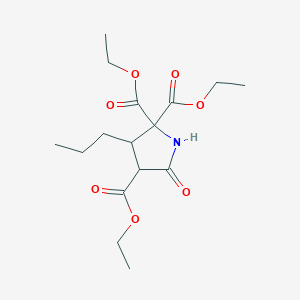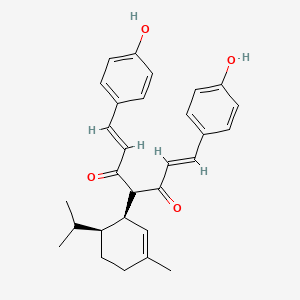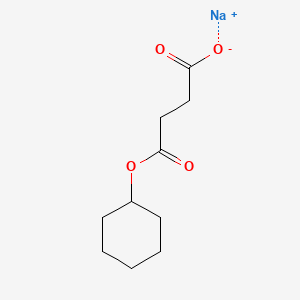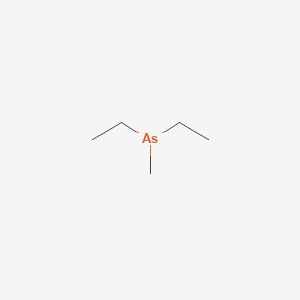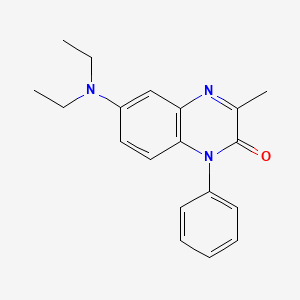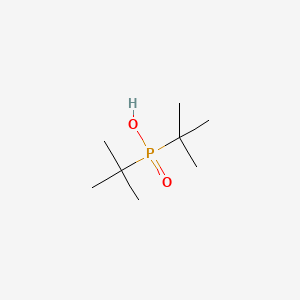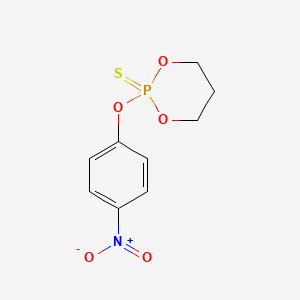![molecular formula C17H25N3O B14756281 1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vildagliptin Imp.A is a compound related to vildagliptin, an oral anti-diabetic drug that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. Vildagliptin is used to manage type 2 diabetes mellitus by inhibiting the enzyme DPP-4, which inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in maintaining glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vildagliptin is synthesized through a series of chemical reactions. The synthesis typically involves the formation of a pyrrolidine ring and the introduction of various functional groups. The process includes steps such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of vildagliptin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Vildagliptin undergoes various chemical reactions, including:
Oxidation: Vildagliptin can be oxidized to form different degradation products.
Reduction: Reduction reactions can modify the functional groups in vildagliptin.
Substitution: Nucleophilic substitution reactions are used in the synthesis of vildagliptin
Common Reagents and Conditions
Common reagents used in the reactions involving vildagliptin include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions include various intermediates and degradation products, which are analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Vildagliptin Imp.A and related compounds have several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular pathways and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in managing type 2 diabetes mellitus and its effects on glucose homeostasis.
Industry: Used in the pharmaceutical industry for the development of anti-diabetic medications
Mechanism of Action
Vildagliptin exerts its effects by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion and reduces glucagon levels in a glucose-dependent manner. The increased levels of GLP-1 and GIP improve glycemic control by promoting insulin release and inhibiting glucagon secretion .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used to manage type 2 diabetes mellitus.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high selectivity for DPP-4 and long half-life
Uniqueness
Vildagliptin is unique due to its specific molecular structure, which provides a balanced efficacy and safety profile. It has been shown to improve glycemic control with a low risk of hypoglycemia and weight gain, making it a valuable option for patients with type 2 diabetes mellitus .
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2S)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m0/s1 |
InChI Key |
GFJBFJGNXDVDDX-RDVIWEACSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
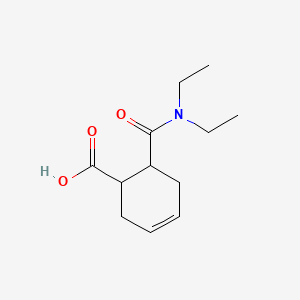
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
